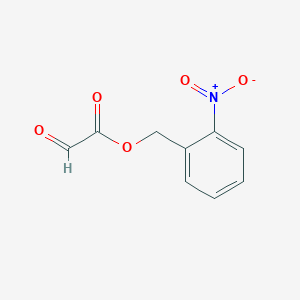

(2-Nitrophenyl)methyl oxoacetate

Description

(2-Nitrophenyl)methyl oxoacetate (CAS: 67502-20-9), also known as o-nitrobenzyl glyoxalate, is an organic ester with the molecular formula C₉H₇NO₅ and a molecular weight of 209.156 g/mol . Its structure comprises a 2-nitrophenyl group linked to a methyl oxoacetate moiety. The compound is characterized by a high polar surface area (89.19 Ų) and moderate lipophilicity (LogP: 1.36), making it suitable for applications in organic synthesis and biochemical research. Synonyms include glyoxylic acid o-nitrobenzyl ester and o-nitrobenzylglyoxylate .

Properties

CAS No. |

67502-20-9 |

|---|---|

Molecular Formula |

C9H7NO5 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

(2-nitrophenyl)methyl 2-oxoacetate |

InChI |

InChI=1S/C9H7NO5/c11-5-9(12)15-6-7-3-1-2-4-8(7)10(13)14/h1-5H,6H2 |

InChI Key |

XMZFQKDSFDUTDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Nitrophenyl Acetate (CAS: 610-69-5)

- Molecular Formula: C₈H₇NO₄

- Molecular Weight : 181.15 g/mol

- Key Differences : Replaces the oxoacetate group with a simpler acetate ester. The absence of the ketone oxygen reduces polarity and reactivity compared to (2-nitrophenyl)methyl oxoacetate.

- Applications : Used as a substrate in enzymatic hydrolysis studies due to its ester functionality .

Ethyl 4-(2-Nitrophenyl)-3-oxobutanoate (CAS: 66073-33-4)

- Molecular Formula: C₁₂H₁₃NO₅

- Molecular Weight : 251.24 g/mol

- Key Differences : Features an ethyl ester and a β-keto group, introducing additional steric bulk and altering hydrolysis kinetics. The extended carbon chain enhances lipophilicity (LogP: ~2.1).

- Synthesis : Prepared via Claisen condensation or esterification reactions .

Methyl Oxoacetate (CAS: 922-68-9)

- Molecular Formula : C₃H₄O₃

- Molecular Weight : 88.06 g/mol

- Key Differences : Lacks the nitroaromatic group, resulting in significantly lower molecular weight and reduced UV activity. It is more volatile and reactive in nucleophilic acyl substitution reactions.

- Applications : Serves as a precursor in hydroxamic acid synthesis .

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate

- Molecular Formula: C₁₆H₁₅NO₃

- Molecular Weight : 269.29 g/mol

- Applications : Investigated as an intermediate in drug discovery .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 67502-20-9 | C₉H₇NO₅ | 209.16 | 1.36 | Oxoacetate, 2-nitrophenyl |

| 2-Nitrophenyl acetate | 610-69-5 | C₈H₇NO₄ | 181.15 | 1.05 | Acetate, 2-nitrophenyl |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | 66073-33-4 | C₁₂H₁₃NO₅ | 251.24 | 2.10 | β-Ketoester, ethyl ester |

| Methyl oxoacetate | 922-68-9 | C₃H₄O₃ | 88.06 | -0.52 | Oxoacetate, methyl ester |

Reactivity and Stability

- Hydrolysis Sensitivity: this compound is prone to ester hydrolysis under basic conditions, similar to methyl oxoacetate . The nitro group may stabilize the transition state via electron-withdrawing effects, accelerating hydrolysis compared to non-nitro analogs .

- Thermal Stability: Nitroaromatic compounds generally exhibit thermal instability.

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the acetoacetate synthesis protocol described for (4-nitrophenyl)methyl 3-oxobutanoate but substitutes diketene with oxoacetic acid chloride. The reaction proceeds via nucleophilic acyl substitution:

-

Activation of Oxoacetic Acid : Oxoacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane (DCM).

-

Esterification : 2-Nitrobenzyl alcohol reacts with the acid chloride in the presence of triethylamine (TEA) as a base, which neutralizes HCl and drives the reaction forward.

Typical Procedure :

-

Step 1 : Oxoacetic acid (1.0 eq.) is stirred with oxalyl chloride (1.5 eq.) and catalytic DMF in DCM at 0°C for 2 h, then warmed to room temperature.

-

Step 2 : 2-Nitrobenzyl alcohol (1.2 eq.) and TEA (2.0 eq.) are added dropwise. The mixture is refluxed for 6 h, washed with NaHCO₃, and purified via silica chromatography.

Key Data :

Alkylation of Methyl Chlorooxoacetate with 2-Nitrobenzyl Alcohol

Base-Mediated Nucleophilic Substitution

Inspired by the synthesis of methyl 2-(methyl(4-nitrophenyl)amino)-2-oxoacetate, this route employs methyl chlorooxoacetate (ClCOCOOCH₃) as the electrophilic partner. The 2-nitrobenzyl alcohol, deprotonated by a base, attacks the chlorooxoacetate to form the ester.

Optimized Protocol :

-

Step 1 : Methyl chlorooxoacetate (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF).

-

Step 2 : 2-Nitrobenzyl alcohol (1.1 eq.) and potassium tert-butoxide (1.5 eq.) are added at 0°C. The mixture is stirred for 12 h at 25°C.

-

Step 3 : The product is extracted with ethyl acetate, washed with brine, and crystallized from ethanol.

Critical Parameters :

-

Base Selection : Potassium tert-butoxide outperforms weaker bases (e.g., TEA) due to complete deprotonation of the alcohol.

-

Solvent Effects : THF enhances solubility of intermediates, reducing side reactions.

Performance Metrics :

Coupling Agent-Assisted Synthesis Using EDC/HOBt

Carbodiimide-Mediated Esterification

While coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are typically used for amide bonds, they can facilitate esterification under controlled conditions. This method is advantageous for acid- and base-sensitive substrates.

Procedure :

-

Step 1 : Oxoacetic acid (1.2 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) are dissolved in DCM at 0°C.

-

Step 2 : 2-Nitrobenzyl alcohol (1.0 eq.) is added, and the reaction is stirred for 24 h at 25°C.

-

Step 3 : The mixture is washed with 1 M HCl, dried over MgSO₄, and purified via flash chromatography.

Advantages and Limitations :

Comparative Analysis of Methods

Efficiency and Scalability

Practical Considerations

| Method | Cost | Safety | Scalability |

|---|---|---|---|

| Acid Chloride | Moderate | Corrosive reagents | Industrial |

| Chlorooxoacetate | Low | Safe at lab scale | Pilot plant |

| EDC/HOBt | High | Mild | Small scale |

Recent Advances and Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Nitrophenyl)methyl oxoacetate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution. For example, coupling 2-nitrophenylmethanol with oxoacetic acid derivatives using acid catalysts (e.g., H₂SO₄) under reflux conditions. Solvent choice (e.g., dichloromethane or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for alcohol:acid chloride) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Monitor the ester carbonyl signal (~170–175 ppm in ¹³C NMR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR for nitro-substituted phenyl groups).

- IR : Confirm ester C=O stretching (~1740 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H⁺] or [M+Na⁺]) matching the molecular weight (e.g., 225.18 g/mol). High-resolution MS resolves isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence the compound’s reactivity in photochemical or catalytic applications?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilic reactivity but introduces steric hindrance. For example, in photocaging studies, the nitro group’s ortho position affects photolysis efficiency. Computational modeling (DFT) can predict charge distribution, while kinetic studies under UV-Vis irradiation (λ = 350–400 nm) quantify photodegradation rates .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis under varying catalytic conditions?

- Methodological Answer : Systematic parameter screening (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) identifies optimal conditions. For instance, replacing H₂SO₄ with milder catalysts (e.g., DMAP) may reduce side reactions. Comparative HPLC analysis of crude mixtures quantifies byproduct formation, guiding protocol refinement .

Q. How can researchers assess the biological activity of this compound derivatives, and what in vitro models are most suitable?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

- Mechanistic Studies : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with kinetic analysis (Km/Vmax) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Respiratory Protection : Use NIOSH-certified N95/P100 respirators if aerosolization occurs.

- Engineering Controls : Fume hoods for synthesis/purification; secondary containment for spills.

- Waste Disposal : Collect in halogenated waste containers; incinerate via licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.